molecular formula C12H15N3O B15466720 N-Butyl-1H-benzimidazole-1-carboxamide CAS No. 57964-56-4

N-Butyl-1H-benzimidazole-1-carboxamide

Cat. No.: B15466720
CAS No.: 57964-56-4
M. Wt: 217.27 g/mol
InChI Key: VXJARGTZAHXIFK-UHFFFAOYSA-N
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Description

N-Butyl-1H-benzimidazole-1-carboxamide is a benzimidazole derivative, a class of nitrogen-containing aromatic heterocyclic compounds that have attracted significant interest in medicinal and organic chemistry research . The benzimidazole core is a versatile scaffold with proven biological activity, and the introduction of a butyl carboxamide substituent at the N-1 position creates a valuable compound for investigating new pharmacological and chemical properties . Researchers value this compound for exploring structure-activity relationships, as the type and position of substituents on the benzimidazole ring significantly influence its physicochemical characteristics and biological interactions . The presence of the butyl chain can affect properties like lipophilicity and molecular conformation, which are critical factors in drug discovery and materials science . In scientific studies, benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, antimicrobial, antifungal, and antitumor effects, making them privileged structures in medicinal chemistry research . Beyond pharmaceutical applications, this compound serves as an important intermediate in organic synthesis and materials science, contributing to the development of novel ionic liquids and coordination compounds . The structural features of this compound, particularly the electron-rich heterocyclic system, allow for various molecular modifications and coordination modes, enabling researchers to design novel compounds with tailored properties for specific applications in catalysis and functional material development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57964-56-4

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-butylbenzimidazole-1-carboxamide

InChI

InChI=1S/C12H15N3O/c1-2-3-8-13-12(16)15-9-14-10-6-4-5-7-11(10)15/h4-7,9H,2-3,8H2,1H3,(H,13,16)

InChI Key

VXJARGTZAHXIFK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C=NC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological activities influenced by substituent type, position, and functional groups. Below is a comparative analysis of N-butyl-1H-benzimidazole-1-carboxamide with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Position Functional Groups Key Properties/Activities Reference
This compound 1-position Butyl, carboxamide High lipophilicity, potential enzyme inhibition
2-(1H-Benzo[d]imidazol-2-yl)hydrazinecarboxamide (Compound 3, ) 2-position Hydrazine-carboxamide Anticonvulsant activity, moderate solubility
N-(Benzimidazol-2-yl)pyrazole-carboxamides () 2-position Pyrazole-carboxamide Inhibitory activity (unspecified targets), synthetic versatility
GPI 15427 (PARP-1 inhibitor, ) Variable* Carboxamide-poly(ADP-ribose) Enhances temozolomide efficacy in CNS tumors

*GPI 15427’s exact structure is proprietary but shares the carboxamide motif critical for PARP-1 inhibition.

Key Insights:

Substituent Position :

  • The 1-position carboxamide in the target compound contrasts with 2-position derivatives (e.g., hydrazine-carboxamides in ). Positional differences alter electronic distribution and steric effects, impacting target binding. For example, 2-position derivatives in anticonvulsant studies showed enhanced hydrogen bonding with GABA receptors , whereas 1-position alkylation (as in the target compound) may favor hydrophobic interactions with enzyme active sites .

Functional Group Variations: Carboxamide vs. Butyl Chain vs. Shorter Alkyl Groups: Butyl’s longer chain increases lipophilicity (logP ~2.8 estimated) compared to methyl or ethyl analogs, enhancing blood-brain barrier penetration—a trait shared with GPI 15427, which is effective in CNS tumors .

Synthetic Routes :

  • The target compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to methods in , where N-alkylation precedes carboxamide formation . In contrast, hydrazine-carboxamide derivatives () require hydrazine hydrate condensation, introducing an extra step .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Property This compound 2-Hydrazine-carboxamide () GPI 15427 ()
Solubility (aq.) Low (enhanced by carboxamide) Moderate (hydrazine improves H-bonding) Low (CNS-penetrant)
logP ~2.8 (estimated) ~1.5 ~3.1
Biological Target Potential kinase/PARP inhibition GABA receptors PARP-1
Therapeutic Area Oncology/CNS disorders Anticonvulsant Oncology (CNS tumors)

Mechanistic Implications:

  • PARP Inhibition : GPI 15427’s carboxamide group chelates Zn²⁺ in PARP-1’s catalytic domain . The target compound’s carboxamide may mimic this interaction, but its butyl chain could sterically hinder binding compared to GPI 15427’s optimized structure.
  • Anticonvulsant Activity : ’s hydrazine-carboxamides showed 40–60% seizure inhibition in rodent models, attributed to GABA modulation . The target compound’s lack of hydrazine may reduce this activity but could shift efficacy toward other targets.

Q & A

Basic: What are the recommended methods for synthesizing N-Butyl-1H-benzimidazole-1-carboxamide with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of benzimidazole precursors with carboxamide derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC to facilitate the reaction between the benzimidazole amine and the carboxamide moiety under anhydrous conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor purity via HPLC or TLC .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the butyl chain’s methylene protons appear as triplets (δ 1.2–1.5 ppm), while aromatic protons in the benzimidazole ring resonate at δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 273.1345 for C₁₂H₁₆N₃O) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives like this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
  • Standardized Protocols : Adopt consistent experimental conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Aggregate published data to identify trends or outliers. For instance, discrepancies in IC₅₀ values may arise from differences in assay sensitivity or compound solubility .

Advanced: What experimental strategies elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with suspected targets (e.g., kinases or receptors) .
  • Gene Knockdown/Overexpression : CRISPR/Cas9 or siRNA silencing of candidate pathways can confirm functional involvement .
  • Computational Docking : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes, guiding mutagenesis studies to validate key residues .

Basic: What are the critical parameters to optimize during synthesis to enhance yield?

Methodological Answer:

  • Reaction Temperature : Maintain 60–80°C for amide coupling to balance reaction rate and side-product formation .
  • Catalyst Selection : Use DMAP or HOBt as catalysts to improve coupling efficiency .
  • Workup Procedures : Neutralize acidic byproducts with aqueous NaHCO₃ before extraction to minimize degradation .

Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological profile of derivatives?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole C5 position to enhance binding affinity .
  • Bioisosteric Replacement : Replace the butyl chain with cyclopropyl or fluorinated analogs to improve metabolic stability .
  • Pharmacokinetic Screening : Assess solubility (shake-flask method) and permeability (Caco-2 assay) to prioritize lead compounds .

Basic: What in vitro assays assess the biological activity of benzimidazole carboxamides?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) determines MIC values against S. aureus or E. coli .
  • Anticancer Screening : MTT or SRB assays evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition : Fluorescence-based assays measure inhibition of target enzymes (e.g., topoisomerase II) .

Advanced: What computational methods predict the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Glide to model ligand-protein interactions. Focus on key residues (e.g., ATP-binding pocket in kinases) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories .
  • Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding energy contributions of hydrophobic/electrostatic interactions .

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